2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the quinazolinone-acetamide class, characterized by a quinazolinone core substituted with a 4-methylphenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 3-(trifluoromethyl)phenyl group. Its molecular structure (C₂₄H₁₈F₃N₃O₂S) combines a planar quinazolinone ring system with a flexible thioether bridge, enabling diverse interactions with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methylphenyl substituent may influence steric and electronic properties .
Properties
CAS No. |
474078-36-9 |
|---|---|
Molecular Formula |
C24H18F3N3O2S |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H18F3N3O2S/c1-15-9-11-18(12-10-15)30-22(32)19-7-2-3-8-20(19)29-23(30)33-14-21(31)28-17-6-4-5-16(13-17)24(25,26)27/h2-13H,14H2,1H3,(H,28,31) |
InChI Key |
HKUBEZKAHGVFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the trifluoromethylphenyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline.
Substitution: The trifluoromethylphenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The sulfanyl group and trifluoromethylphenyl moiety can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Substituent Impact on Bioactivity
- Trifluoromethyl vs.
- Halogenated Derivatives : Bromo- and chloro-substituted analogues (Entries 3, 5) exhibit increased molecular weight and steric hindrance, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
- Methoxy vs. Methyl Groups : The methoxy substituent (Entry 2) improves aqueous solubility but may reduce metabolic stability due to oxidative demethylation pathways .
Biological Activity
The compound 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C26H25N3O2S
- Molecular Weight : 443.56 g/mol
- SMILES : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and its interactions with specific protein targets.
Anticancer Activity
Recent studies indicate that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, modifications to the quinazoline structure can enhance potency against various cancer cell lines. The presence of a sulfanyl group and specific phenyl substitutions appears to play a crucial role in modulating activity.
The proposed mechanism involves the inhibition of key protein interactions that are critical for cancer cell proliferation. For example, the compound may disrupt the interaction between annexin A2 and S100A10 proteins, which has been implicated in tumor progression and metastasis .
In Vitro Studies
In vitro assays have demonstrated that similar compounds show varying degrees of cytotoxicity against human cancer cell lines. For instance:
- Compound A (structurally similar to our target compound) exhibited an IC50 value of 12 µM against breast cancer cells.
- Compound B , another derivative, showed enhanced activity with an IC50 of 8 µM.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that:
- The sulfanyl group is essential for maintaining biological activity.
- Substituents on the phenyl rings significantly influence potency; for example, trifluoromethyl groups enhance lipophilicity, improving cellular uptake.
| Compound | IC50 (µM) | Target Protein Interaction |
|---|---|---|
| Compound A | 12 | Annexin A2/S100A10 |
| Compound B | 8 | Annexin A2/S100A10 |
| Target Compound | TBD | TBD |
Case Studies
- Case Study 1 : In a study evaluating the efficacy of similar quinazoline derivatives in inhibiting tumor growth in xenograft models, it was found that compounds with a trifluoromethyl substitution had a significantly reduced tumor volume compared to controls.
- Case Study 2 : A comparative analysis of various quinazoline-based compounds revealed that those with additional aromatic substitutions showed enhanced selectivity towards cancerous cells over normal cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide, and how are reaction conditions optimized?
- Methodology :
- The synthesis typically involves multi-step organic reactions. First, construct the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions. The sulfanyl group is introduced via nucleophilic substitution using thiol-containing reagents. Finally, the acetamide moiety is coupled using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF .
- Optimization requires controlled parameters: temperature (60–80°C for cyclization), solvent polarity (e.g., ethanol for solubility), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed steps). Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- Use 1H/13C NMR to confirm the quinazolinone core (δ 8.0–8.5 ppm for aromatic protons) and the trifluoromethyl group (δ 120–125 ppm in 13C).
- High-Resolution Mass Spectrometry (HRMS) verifies molecular mass (expected [M+H]+: ~508.12 g/mol).
- FT-IR identifies key functional groups: C=O (1670–1700 cm⁻¹), S–C (650–700 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Use PPE (nitrile gloves, lab coats, safety goggles) to avoid dermal contact.
- Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., H2S during sulfanyl group introduction).
- Waste disposal: Segregate organic solvents and heavy metal catalysts (if used) for professional hazardous waste management .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas to controls.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Accelerated stability studies (40–60°C for 1–3 months) simulate long-term storage .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS .
Q. What strategies resolve contradictions in bioactivity data between in silico predictions and in vitro assays?
- Methodology :
- In Silico : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like kinase enzymes. Validate with MD simulations (GROMACS) to assess binding stability.
- In Vitro Discrepancies : Re-evaluate assay conditions (e.g., cell line viability, serum interference). Perform dose-response curves (IC50/EC50) in triplicate with positive controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal Assays : Confirm results with SPR (surface plasmon resonance) for binding kinetics or Western blotting for downstream pathway modulation .
Q. How can researchers investigate the environmental fate of this compound using advanced analytical methods?
- Methodology :
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems.
- Ecotoxicity : Expose Daphnia magna or zebrafish embryos to sublethal concentrations (0.1–10 mg/L) and assess mortality/morphological changes .
- Environmental Persistence : Analyze soil/water samples via LC-MS/MS after field application. Track metabolites (e.g., hydrolyzed acetamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
